molecular formula C8H6ClN3S B2583831 8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine CAS No. 1578245-95-0

8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine

Cat. No.: B2583831
CAS No.: 1578245-95-0
M. Wt: 211.67
InChI Key: QMICGHGYKZQSQO-UHFFFAOYSA-N
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Description

8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a pyridine ring fused to a pyrimidine ring, with a chlorine atom at the 8th position and a methylsulfanyl group at the 2nd position.

Scientific Research Applications

Mechanism of Action

Safety and Hazards

While specific safety and hazards data for 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine was not found, it’s important to note that chemicals of similar classes are considered hazardous by the OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Future Directions

The future directions for 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine are likely to involve further exploration of its potential as a kinase inhibitor. As fused pyrimidines have been extensively explored by medicinal chemists, the challenge lies in discovering novel chemotypes that can be exploited for the large fraction of kinase targets that remain to be drugged . The introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core, which significantly improved stability, is a promising direction for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidine derivatives, sulfoxides, sulfones, and fused ring systems .

Comparison with Similar Compounds

Properties

IUPAC Name

8-chloro-2-methylsulfanylpyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c1-13-8-11-4-5-2-3-10-7(9)6(5)12-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMICGHGYKZQSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=CN=C(C2=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one (Preparation 32, 1.47 g, 7.61 mmol) in POCl3 (70 mL) was heated to 70° C. for 18 hours. The reaction was concentrated under reduced pressure and partitioned between EtOAc and saturated aqueous NaHCO3 solution. The aqueous layer was extracted with EtOAc and the combined organic layers were washed with water and brine, dried and concentrated. The residue was purified by silica gel column chromatography eluting with 0 to 20% EtOAc in cyclohexane to give the title compound (1.39 g, 86%).
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Yield
86%

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